

The Synthesis of Psilocin from 4-Acetoxyindole: A Technical Guide

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Compound of Interest

Compound Name: 4-Acetoxyindole

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This in-depth technical guide details the chemical synthesis of psilocin (4-hydroxy-N,N-dimethyltryptamine) from the precursor **4-acetoxyindole**. The primary focus of this document is the well-established Speeter-Anthony tryptamine synthesis, a reliable and scalable method for producing psilocin. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and quantitative data to support research and development in the fields of neuroscience and medicinal chemistry.

Introduction

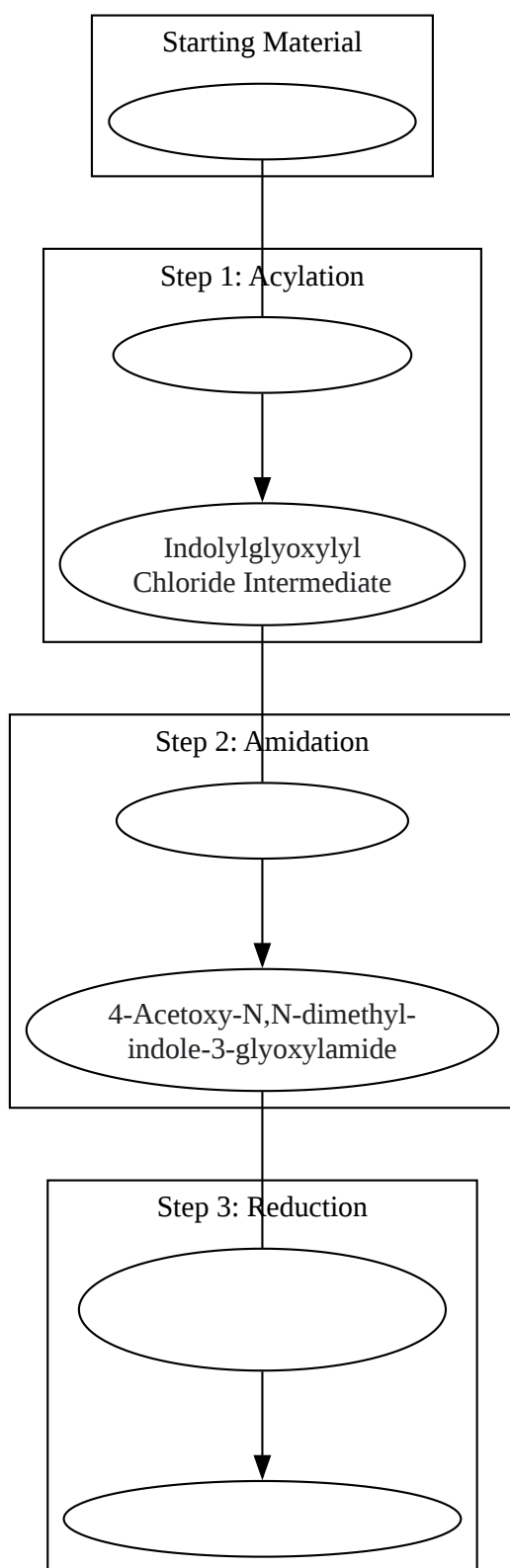
Psilocin, the pharmacologically active metabolite of psilocybin, is a potent agonist of serotonin receptors, particularly the 5-HT_{2A} subtype, which is believed to mediate its profound effects on perception and mood.^[1] As a research chemical, synthetic psilocin is a critical tool for studying the serotonergic system and exploring its therapeutic potential for various psychiatric conditions.^[1] The synthesis of psilocin from **4-acetoxyindole** offers a practical and efficient route to obtain this valuable compound for preclinical and clinical research.^[2]

4-Acetoxyindole is a versatile chemical intermediate used in the synthesis of various indole-based compounds.^{[3][4]} Its chemical properties, including a melting point of 100-102°C and solubility in various organic solvents, make it a suitable starting material for multi-step syntheses.^[5]

Synthesis Pathway: Speeter-Anthony Tryptamine Synthesis

The conversion of **4-acetoxyindole** to psilocin is typically achieved through a three-step process based on the Speeter-Anthony tryptamine synthesis.^{[6][7]} This pathway involves:

- Acylation: Reaction of **4-acetoxyindole** with oxalyl chloride to form an indolyglyoxylyl chloride intermediate.
- Amidation: Subsequent reaction with dimethylamine to yield 4-acetoxy-N,N-dimethyl-indole-3-glyoxylamide.
- Reduction: Reduction of the glyoxylamide and the acetoxy group using a powerful reducing agent, typically lithium aluminum hydride (LAH), to afford psilocin.^[6]



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Quantitative Data

The following table summarizes the typical yields for each step of the psilocin synthesis, as well as for the subsequent optional phosphorylation to psilocybin.

Step	Reaction	Key Reagents	Typical Yield (%)	Purity (%)
1 & 2	Acylation & Amidation	Oxalyl Chloride, Dimethylamine	>80	>96
3	Reduction	Lithium Aluminum Hydride (LiAlH ₄)	~77	>99
4	Phosphorylation (Optional)	Tetrabenzyl pyrophosphate (TBPP)	~63	>98
5	Hydrogenolysis (Optional)	Pd/C, H ₂	>90	>99.9
Overall (to Psilocin)	~62	>99		
Overall (to Psilocybin)	~23	>99.9		

Table adapted from data presented in scalable synthesis protocols.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of psilocin from **4-acetoxyindole**.

Step 1 & 2: Synthesis of 4-Acetoxy-N,N-dimethyl-indole-3-glyoxylamide

This two-step, one-pot procedure involves the acylation of **4-acetoxyindole** followed by amidation.

Materials:

- **4-Acetoxyindole**
- Oxalyl chloride
- Anhydrous diethyl ether or other suitable anhydrous solvent
- n-Hexane
- Anhydrous tetrahydrofuran (THF)
- Dimethylamine solution (e.g., 2M in THF)

Procedure:

- In a flame-dried, multi-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Argon), dissolve **4-acetoxyindole** in anhydrous diethyl ether.
- Cool the solution in an ice bath.
- Slowly add oxalyl chloride to the stirred solution. The addition of oxalyl chloride is exothermic and requires careful control to avoid temperature excursions.[\[6\]](#)
- After the addition is complete, continue stirring for approximately 15 minutes.
- Add n-hexane to precipitate the yellow crystalline intermediate (indolyglyoxylyl chloride).
- Isolate the intermediate by filtration and dissolve it in anhydrous THF.
- To the solution of the intermediate, slowly add a solution of dimethylamine.
- After the reaction is complete, the resulting glyoxalylamide can be isolated. In many scalable syntheses, this intermediate is carried forward to the next step without extensive purification.
[\[8\]](#)

Step 3: Reduction of 4-Acetoxy-N,N-dimethyl-indole-3-glyoxylamide to Psilocin

This step involves the simultaneous reduction of the two ketone functionalities and the acetoxy group.^[6]

Materials:

- 4-Acetoxy-N,N-dimethyl-indole-3-glyoxylamide
- Lithium Aluminum Hydride (LiAlH_4)
- Anhydrous 2-methyltetrahydrofuran (2-MeTHF) or other suitable anhydrous ether solvent
- Water
- Sodium hydroxide solution
- Anhydrous sodium sulfate

Procedure:

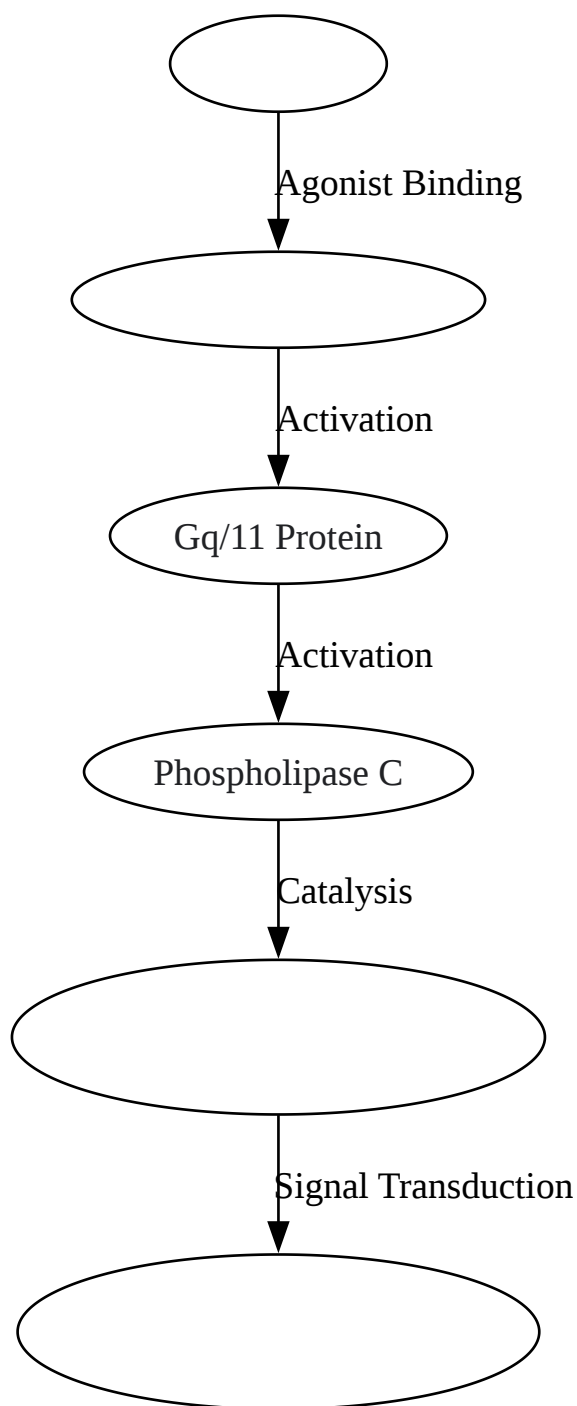
- Under an inert atmosphere, charge a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer with a suspension of LiAlH_4 in anhydrous 2-MeTHF.^[1]
- Dissolve the 4-acetoxy-N,N-dimethyl-indole-3-glyoxylamide intermediate in anhydrous 2-MeTHF.
- Add the solution of the intermediate dropwise to the stirred LiAlH_4 suspension at 0°C .^[1]
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.^[1]

- Cool the reaction in an ice bath and cautiously quench by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.[\[1\]](#)
- Filter the resulting slurry, and wash the solid salts thoroughly with the reaction solvent.
- Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield crude psilocin.[\[1\]](#)

Purification: Psilocin is notoriously unstable and prone to oxidation.[\[1\]](#) For research purposes, it can be purified by recrystallization from an appropriate solvent system under an inert atmosphere to yield psilocin as a solid. Purity should be confirmed by ^1H NMR and HPLC.[\[1\]](#)

Pharmacological Context: 5-HT_{2A} Receptor Interaction

Psilocin's primary pharmacological activity is mediated through its interaction with serotonin receptors, most notably the 5-HT_{2A} receptor, a G-protein coupled receptor (GPCR).



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Conclusion

The synthesis of psilocin from **4-acetoxyindole** via the Speeter-Anthony tryptamine synthesis is a well-documented and scalable method. By carefully controlling reaction parameters, particularly during the exothermic acylation step and the moisture-sensitive reduction, high-

purity psilocin can be reliably produced for research purposes. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and researchers in the field of psychedelic drug development and neuropharmacology. Further research into optimizing these synthetic routes will continue to be crucial for advancing our understanding of psilocin's therapeutic potential.

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